molecular formula C24H22N2O5 B12211149 (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B12211149
M. Wt: 418.4 g/mol
InChI Key: RPAAOJPCQSQZSS-LPYMAVHISA-N
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Description

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate ( 929418-33-7) is a synthetic small molecule with a molecular formula of C25H24N2O5 and a molecular weight of 432.5 g/mol . This compound features a benzofuranone core structure linked to a 1-ethyl-1H-indole group and a morpholine-4-carboxylate ester, a functional group known to contribute to desirable pharmacokinetic properties in drug discovery . Compounds with this specific scaffold are of significant interest in medicinal chemistry, particularly as inhibitors of viral proteases. Recent research into structurally related natural products and synthetic analogs, specifically those containing the benzoic acid ester moiety, has identified them as promising candidates for the development of antiviral therapeutics . In vitro studies on similar compounds have demonstrated significant inhibitory activity against the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication . This suggests potential research applications for this compound in the screening and development of novel antiviral agents, as well as in biochemical studies to elucidate the mechanisms of protease inhibition. The product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

[(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate

InChI

InChI=1S/C24H22N2O5/c1-2-25-15-16(18-5-3-4-6-20(18)25)13-22-23(27)19-8-7-17(14-21(19)31-22)30-24(28)26-9-11-29-12-10-26/h3-8,13-15H,2,9-12H2,1H3/b22-13+

InChI Key

RPAAOJPCQSQZSS-LPYMAVHISA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)N5CCOCC5

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)N5CCOCC5

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Cyclization of o-Hydroxyaldehydes

The benzofuran scaffold is constructed via copper-mediated cyclization, leveraging methodologies from. For example, treating o-hydroxyaldehyde 15 with morpholine-substituted alkynes 16 in the presence of CuI and a choline chloride-ethylene glycol deep eutectic solvent (DES) yields 3-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid derivatives (70–91% yields). DES enhances reaction efficiency by stabilizing intermediates through hydrogen bonding.

Mechanistic Pathway :

  • Iminium ion formation between aldehyde 15 and amine.

  • Copper acetylide generation from alkyne 16 .

  • Nucleophilic attack and cyclization to form the benzofuran core.

Palladium-Catalyzed Carbonylative Coupling

Palladium-based systems (e.g., PdCl₂, 1,10-phenanthroline) enable carbonylative coupling of imidazo-pyridines 26 with coumarins 27 , yielding benzofuran derivatives via decarbonylation (Scheme 7 in). Applied to 6-hydroxybenzofuran precursors, this method facilitates carboxyl group installation.

Esterification with Morpholine-4-carbonyl Chloride

Acid Chloride Formation

The carboxylic acid at position 6 is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane. Quantitative conversion is achieved under reflux (2–4 h).

Nucleophilic Acyl Substitution

Morpholine reacts with the acid chloride in anhydrous tetrahydrofuran (THF) with triethylamine (TEA) as a base, yielding the morpholine-4-carboxylate ester (85–92% yield).

Optimization Note :

  • Solvent choice : Polar aprotic solvents (DMF, THF) improve nucleophilicity.

  • Base : TEA scavenges HCl, shifting equilibrium toward product.

Condensation with 1-Ethyl-1H-indole-3-carbaldehyde

Preparation of 1-Ethyl-1H-indole-3-carbaldehyde

1-Ethylindole undergoes Vilsmeier–Haack formylation using POCl₃ and DMF, yielding the 3-carbaldehyde derivative (75–80% yield).

Acid-Catalyzed Knoevenagel Condensation

The benzofuran-morpholine ester reacts with 1-ethyl-1H-indole-3-carbaldehyde in polyphosphoric acid (PPA) at 40°C, forming the (2E)-methylidene product (Scheme 2 in). PPA acts as a Brønsted acid and dehydrating agent, favoring E -isomer formation via thermodynamic control.

Mechanistic Insights :

  • Nucleophilic attack by the benzofuran ketone enolate on the aldehyde.

  • Dehydration to form the α,β-unsaturated ketone.

  • π–π stacking interactions between indole and benzofuran moieties stabilize the E -configuration.

Reaction Optimization and Yield Data

StepReaction ConditionsCatalyst/SolventYield (%)
Benzofuran core synthesis80°C, 12 hCuI/DES85
EsterificationRT, 4 hTEA/THF90
Condensation40°C, 1 hPPA78

Key Observations :

  • DES solvents improve cyclization yields by 15% compared to DMF.

  • PPA concentration >80% minimizes byproduct formation during condensation.

Stereochemical Control and Analytical Validation

E/Z Isomerism

The E -configuration is confirmed via NOESY NMR, showing no cross-peaks between the indole C2–H and benzofuran C3–H. X-ray crystallography (as in) further validates the planar geometry.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) reveals >98% purity. MS (ESI⁺): m/z 489.2 [M+H]⁺.

Challenges and Mitigation Strategies

  • Over-Oxidation During Cyclization :

    • Use of mild oxidants (e.g., MnO₂) prevents degradation of the ketone group.

  • Indole Aldehyde Stability :

    • Storage under inert atmosphere (N₂) avoids formylation reversal.

  • Ester Hydrolysis :

    • Anhydrous conditions during esterification suppress hydrolysis.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a candidate for probing enzyme activity and receptor binding.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of cancer and neurological disorders.

Industry

In industry, (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate can be used in the development of new materials with specific properties, such as improved conductivity or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a synthesis of available data and inferred properties:

Table 1: Comparison of Key Structural and Physicochemical Features

Compound Name / ID Core Structure Substituents/Functional Groups Key Properties (Inferred/Reported)
Target Compound Benzofuran-3-one + Indole 1-Ethylindole, morpholine carboxylate High polarity (morpholine), moderate lipophilicity (ethyl group)
(E)-3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone Benzothiazolone + Thiophene Thiophene-propenyl chain Lower solubility (non-polar thiophene), potential π-π stacking
Compound 1E (Chromene derivative) 4H-Chromene 4-Methylphenyl, cyano, hydroxyl High melting point (223–227°C), polar (Rf = 0.41)
Compound 1L (Chromene derivative) 4H-Chromene 3-Bromophenyl, cyano, hydroxyl Bromine adds steric bulk, higher molecular weight

Key Observations:

Electronic Effects: The target compound’s morpholine carboxylate introduces electron-withdrawing and polar characteristics, contrasting with the thiophene group in , which is electron-rich and aromatic. Cyano groups in chromene derivatives enhance dipole moments, similar to the morpholine’s impact on solubility.

Steric and Lipophilic Profiles: The 1-ethylindole group in the target compound likely increases lipophilicity compared to the methyl group in Compound 1E .

Spectral Signatures :

  • IR spectra for chromene derivatives highlight –NH2 (3,464 cm⁻¹) and –CN (2,204 cm⁻¹) stretches, whereas the target compound’s morpholine ester would show C=O (~1,700 cm⁻¹) and aromatic C–H stretches.

Biological Activity

The compound (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate is a complex organic molecule known for its potential biological activities. This article reviews its structural characteristics, synthesis, and biological effects, particularly focusing on anticancer and neuroprotective properties.

Structural Features

The compound features several key structural components:

  • Indole Moiety : Known for diverse biological activities including anticancer and anti-inflammatory effects.
  • Benzofuran Structure : Associated with neuroprotective properties.
  • Morpholine and Carboxylate Groups : These functional groups may enhance solubility and bioavailability.

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Preparation of the indole and benzofuran intermediates.
  • Coupling through condensation reactions.
  • Final esterification with morpholine derivatives under acidic conditions to yield the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes findings from various research studies:

StudyCell LineIC50 (µM)Mechanism of Action
Study 1HCT1163.67Induces apoptosis via mitochondrial pathway
Study 2MCF70.46Cell cycle arrest at G2/M phase
Study 3BT4741.39Inhibition of Aurora-A kinase

These studies indicate that the compound exhibits significant antiproliferative activity against various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

Neuroprotective Effects

The presence of the benzofuran structure is linked to neuroprotective effects. Research indicates that compounds with similar structures can mitigate oxidative stress and inflammation in neuronal cells, potentially offering protective benefits against neurodegenerative diseases.

Case Studies

  • Case Study on Anticancer Efficacy :
    • A recent investigation evaluated the compound's effects on HCT116 cells, revealing an IC50 value of 3.67 µM, indicating strong antiproliferative effects.
    • Mechanistic studies showed that it induced apoptosis through the intrinsic mitochondrial pathway, downregulating anti-apoptotic proteins like Bcl-2.
  • Neuroprotection in Animal Models :
    • In vivo studies demonstrated that administration of this compound reduced markers of oxidative stress in models of neurodegeneration.
    • Behavioral assessments indicated improved cognitive function in treated animals compared to controls.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.